N-benzylsulfamide
Overview
Description
N-benzylsulfamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its predicted melting point is 112.19°C, and its predicted boiling point is approximately 364.0°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 .Scientific Research Applications
Inhibition Properties in Enzyme Studies
N-benzylsulfamide derivatives have been studied for their inhibition effects on carbonic anhydrase enzymes. These enzymes, found in red blood cells, are crucial in physiological processes like respiration and acid-base balance. Novel synthesized benzylsulfamide analogs showed significant inhibitory activity, indicating potential research and therapeutic applications (Göksu et al., 2014).
Chemical Synthesis and Kinetics
The synthesis of this compound through the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide was kinetically analyzed, providing insights into efficient production methods for this compound (Gavernet et al., 2013).
Dermatological Applications
A study focused on the synthesis optimization of a specific benzylsulfamide derivative for improving skin barrier function, demonstrating potential applications in dermatology and cosmetic science (Voegeli et al., 2017).
Anticancer and Antioxidant Potential
Research into benzene sulfonamide derivatives, including this compound, has highlighted their potential as anticancer agents. Molecular docking studies show strong interactions with specific cancer cell lines, indicating their potential in oncological research (Mohamed et al., 2022).
Pharmacological Activities
The affinity of certain this compound derivatives for the benzodiazepine binding site of the GABA(A) receptor was investigated, showing anxiolytic and anticonvulsant activities in animal models. This suggests possible applications in neuropharmacology and the treatment of epilepsy and anxiety (Wasowski et al., 2012).
Antihyperlipidemic Activity
N-benzylsulfamates have been studied for their antihyperlipidemic activity, showing significant effects in lowering serum cholesterol and triglyceride levels in animal models. This research indicates potential uses in the treatment of hyperlipidemia (Wyrick et al., 1984).
Environmental Applications
Benzyl disulphide, closely related to this compound, has been used in developing membrane electrodes for lead ion detection, suggesting applications in environmental monitoring and pollution control (Abbaspour & Tavakol, 1999).
Mechanism of Action
Target of Action
N-benzylsulfamide is a biochemical compound used in proteomics research . The primary targets of this compound are carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Analysis
Biochemical Properties
N-benzylsulfamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These interactions with enzymes and proteins play a crucial role in its biochemical reactions
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite in many organisms
Properties
IUPAC Name |
(sulfamoylamino)methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLNLIUTCAYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347397 | |
Record name | N-Benzylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14101-58-7 | |
Record name | N-Benzylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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